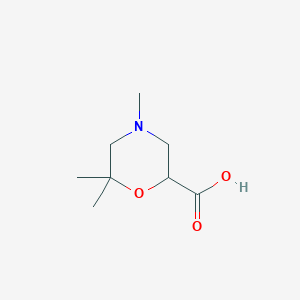
4,6,6-Trimethylmorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,6-Trimethylmorpholine-2-carboxylic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of three methyl groups and a carboxylic acid functional group.
Preparation Methods
The synthesis of 4,6,6-Trimethylmorpholine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of morpholine with methylating agents under controlled conditions to introduce the methyl groups at the 4 and 6 positions. The carboxylic acid group can be introduced through subsequent oxidation reactions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4,6,6-Trimethylmorpholine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6,6-Trimethylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,6,6-Trimethylmorpholine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The methyl groups may also play a role in modulating the compound’s hydrophobicity and binding affinity .
Comparison with Similar Compounds
4,6,6-Trimethylmorpholine-2-carboxylic acid can be compared with other morpholine derivatives, such as:
4-Methylmorpholine: Lacks the additional methyl groups and carboxylic acid.
6-Methylmorpholine: Similar structure but with fewer methyl groups.
2-Carboxymorpholine: Contains a carboxylic acid group but lacks the methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4,6,6-trimethylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-9(3)4-6(12-8)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
QEAZTNFRUQGZAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(O1)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)
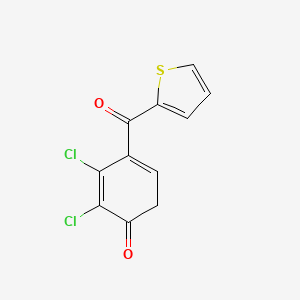

![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)




![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
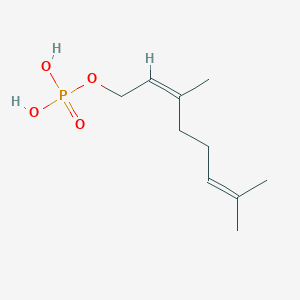
![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
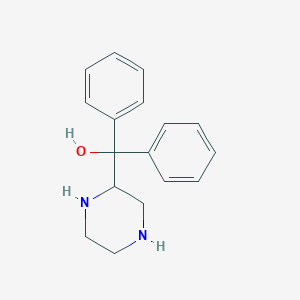
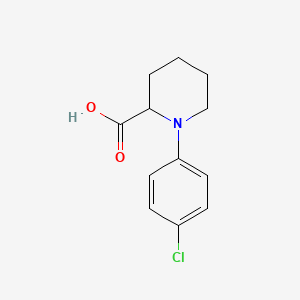
![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)
